Cas no 1586-49-8 (Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]-)
1586-49-8 structure
Product Name:Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]-
CAS No:1586-49-8
MF:C20H16N2
MW:284.354444503784
CID:222513
PubChem ID:6282159
Update Time:2025-04-19
Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]-
- 4-[2-(1-methylindol-3-yl)ethenyl]quinoline
- CHEMBL1887867
- NCGC00184081-01
- NSC-87414
- 1586-49-8
- NSC87414
-
- Inchi: 1S/C20H16N2/c1-22-14-16(18-7-3-5-9-20(18)22)11-10-15-12-13-21-19-8-4-2-6-17(15)19/h2-14H,1H3/b11-10+
- InChI Key: VERDJHOBLCLGFR-ZHACJKMWSA-N
- SMILES: N1(C)C=C(/C=C/C2C=CN=C3C=CC=CC=23)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 284.13148
- Monoisotopic Mass: 284.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8A^2
- XLogP3: 4.5
Experimental Properties
- Density: 1.11
- Boiling Point: 499.9°C at 760 mmHg
- Flash Point: 256.1°C
- Refractive Index: 1.635
- PSA: 17.82
- LogP: 4.89690
Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]- Related Literature
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
4. Diterpenoids
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
1586-49-8 (Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent